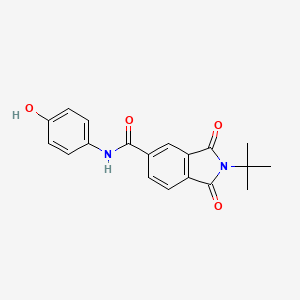

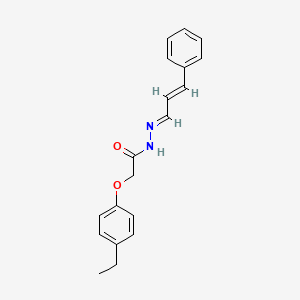

4-苄基-N-(4-异丙基苄叉)-1-哌嗪胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related Schiff base compounds often involves the reaction of amines with aldehydes or ketones in alcohol solutions. For example, the synthesis of N,N′-bis(4-methoxy-benzylidene)-1,4-bis(3-aminopropyl)piperazine, a compound with a similar structure, is achieved by reacting 1,4-bis(3-aminopropyl)piperazine with 4-methoxy-benzaldehyde in a methanol solution, characterized by IR spectrum, 1H NMR, 13C NMR, and X-ray single crystal diffraction analyses (Xu et al., 2012).

Molecular Structure Analysis

The crystal structure analysis of Schiff bases reveals insights into their molecular geometry, including bond lengths, angles, and conformation. The molecular structure is typically determined using X-ray crystallography, which provides detailed information about the spatial arrangement of atoms within the molecule. For instance, the aforementioned N,N′-bis(4-methoxy-benzylidene)-1,4-bis(3-aminopropyl)piperazine crystallizes in the monoclinic system and forms a 1D hydrogen bonding network (Xu et al., 2012).

Chemical Reactions and Properties

Schiff bases, including those derived from piperazine, participate in various chemical reactions. They exhibit antibacterial activity, as demonstrated by agar diffusion methods, showing effectiveness against bacterial strains such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis (Xu et al., 2012). Their chemical properties are influenced by the nature of the substituents on the aromatic rings and the central piperazine moiety.

科学研究应用

药物代谢和药代动力学

新型抗抑郁药和其他治疗剂的代谢涉及复杂的生化途径,通常由细胞色素 P450 等酶介导。例如,新型抗抑郁药 Lu AA21004 经过氧化代谢形成各种代谢物,表明 CYP2D6、CYP2C9、CYP3A4/5 和其他酶在其代谢途径中发挥作用 (Hvenegaard 等,2012)。

抗糖尿病活性

哌嗪衍生物已显示出作为抗糖尿病化合物的潜力。这些化合物的结构修饰可以显着影响其生物活性,正如通过优化哌嗪 N 原子和等规杂环而开发的有效抗糖尿病剂中所见 (Le Bihan 等,1999)。

药物开发中的不对称合成

α-支链 2-哌嗪基苄胺的不对称合成展示了哌嗪衍生物在药物开发中的多功能性。这些化合物是人类黑素皮质素 4 受体的潜在配体,突出了立体化学在治疗功效中的重要性 (Jiang 等,2005)。

抗增殖特性和 DNA 结合

苯并色烯衍生物的合成和表征揭示了它们在癌症治疗中的潜力。这些化合物通过与 DNA 相互作用和调节基因表达,对癌细胞表现出细胞毒活性,例证了哌嗪衍生物在肿瘤学中的治疗潜力 (Ahagh 等,2019)。

双功能大环化合物的合成

4-硝基苄基取代的大环四胺的合成说明了哌嗪衍生物在创建双功能螯合剂中的用途。这些化合物在诊断成像和放射治疗中具有应用,突出了哌嗪衍生物在开发新型医学成像剂中的作用 (McMurry 等,1992)。

属性

IUPAC Name |

N-(4-benzylpiperazin-1-yl)-1-(4-propan-2-ylphenyl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3/c1-18(2)21-10-8-19(9-11-21)16-22-24-14-12-23(13-15-24)17-20-6-4-3-5-7-20/h3-11,16,18H,12-15,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDOZBKVEURNLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-dimethyl-1-[4-methyl-5-(1-{[2-(methylthio)pyridin-3-yl]carbonyl}piperidin-3-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B5577375.png)

![N-ethyl-6-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-methyl-4-pyrimidinamine](/img/structure/B5577383.png)

![1-methyl-1'-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5577390.png)

![2-methyl-4-(4-{[(3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]methyl}phenyl)but-3-yn-2-ol](/img/structure/B5577419.png)

![N-((3S*,4R*)-1-{[2-(3-methylphenyl)-5-pyrimidinyl]methyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5577435.png)

![1-(4-methylphenyl)-4-[(4-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5577441.png)

![5-bromo-N-[2-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5577443.png)

![4-chloro-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5577487.png)